5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1032758-79-4
VCID: VC11698062
InChI: InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Molecular Formula: C21H33BN2O6
Molecular Weight: 420.3 g/mol

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester

CAS No.: 1032758-79-4

Cat. No.: VC11698062

Molecular Formula: C21H33BN2O6

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester - 1032758-79-4

Specification

CAS No. 1032758-79-4
Molecular Formula C21H33BN2O6
Molecular Weight 420.3 g/mol
IUPAC Name tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Standard InChI InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3
Standard InChI Key ONUAXKNDAOUOQC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is a complex organic compound with a molecular formula of C21H33BN2O6 and a molecular weight of approximately 420.3 g/mol . This compound is characterized by the presence of a pyridine ring, two tert-butoxycarbonyl (Boc) protected amino groups, and a boronic acid pinacol ester moiety. The Boc protecting groups ensure controlled reactivity of the amino groups during synthesis, making it a versatile intermediate in organic chemistry.

Synthesis and Applications

The synthesis of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester typically involves several steps, including the protection of amino groups with Boc and the formation of the boronic acid pinacol ester moiety. This compound is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Role in Suzuki-Miyaura Cross-Coupling Reactions

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester plays a significant role in Suzuki-Miyaura cross-coupling reactions, a widely utilized method for forming carbon-carbon bonds in organic chemistry. In this reaction, the boronic acid moiety acts as a nucleophile, attacking an electrophilic carbon bonded to a leaving group on another reactant, facilitated by a palladium catalyst.

Biological and Medicinal Applications

While specific biological activity data for 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is limited, boronic acids in general are known to exhibit various biological properties. They can interact with enzymes and receptors, making them valuable in medicinal chemistry. Potential applications include roles in cancer therapy, antibacterial activity, and enzyme inhibition due to their ability to form stable complexes with biological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Aminopyridine-5-boronic acid pinacol esterContains an amino group and boronic acid moietyLacks Boc protection, affecting reactivity
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol esterSimilar pyridine structure with di-tert-butoxycarbonylEnhanced stability and solubility due to dual Boc protection
3-Pyridinylboronic acidSimpler boronic structureLess sterically hindered than 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester
Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol esterIncorporates an aminomethyl groupDifferent functionalization potential due to aminomethyl group

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is unique due to its dual Boc-protected amino groups, which provide additional functionalization options compared to similar compounds.

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